3-(2,4-dichlorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Description
This compound belongs to the benzofuran carboxamide class, characterized by a benzofuran core substituted with a carboxamide group at position 2.
Properties
IUPAC Name |
3-[(2,4-dichlorobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3O5/c23-12-5-10-15(17(24)11-12)21(28)26-19-16-3-1-2-4-18(16)32-20(19)22(29)25-13-6-8-14(9-7-13)27(30)31/h1-11H,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGWHHRDAWDAQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the dichlorobenzamido and nitrophenyl groups through amide bond formation and nitration reactions, respectively. Common reagents used in these steps include acyl chlorides, amines, and nitrating agents under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dichlorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran core or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) for electrophilic substitution; nucleophiles such as hydroxide ions (OH⁻) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to amino derivatives.
Substitution: Formation of halogenated or hydroxylated derivatives.
Scientific Research Applications
3-(2,4-dichlorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating signaling pathways. The presence of dichlorobenzamido and nitrophenyl groups can enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Physical and Chemical Properties of Selected Analogs
*Hypothetical data inferred from structural analogs.
Biological Activity
3-(2,4-dichlorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide is a complex organic compound with significant potential in biological research. Its unique structure, which includes a benzofuran core and various functional groups, suggests diverse biological activities. This article explores the compound's synthesis, mechanisms of action, biological activities, and relevant case studies.
Chemical Structure and Synthesis
The compound's IUPAC name is 3-[(2,4-dichlorobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide. The synthesis typically involves multi-step organic reactions, including the formation of the benzofuran core and subsequent introduction of the dichlorobenzamido and nitrophenyl groups through amide bond formation and nitration reactions.
Synthetic Route Overview:
- Preparation of Benzofuran Core : Initial reactions to create the benzofuran structure.
- Introduction of Functional Groups :
- Amide bond formation with dichlorobenzamido.
- Nitration to introduce the nitrophenyl group.
- Purification : Techniques such as recrystallization and chromatography are used to achieve high purity.
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichlorobenzamido and nitrophenyl groups enhances binding affinity, potentially leading to inhibition of enzyme activity or modulation of signaling pathways.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting DNA synthesis and inducing apoptosis in cancer cells. For instance, studies on related benzofuran derivatives have shown significant cytotoxic effects against various cancer cell lines, including leukemia cells .
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for developing anti-inflammatory therapeutics.
Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly in pathways related to cancer progression or inflammation. The structural components allow for selective binding to active sites on target enzymes.
Case Studies
- Cytotoxicity Assays : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines when tested at different concentrations.
- Mechanistic Studies : Research has shown that the compound can induce DNA damage in murine leukemia cells, correlating with its potential use as a chemotherapeutic agent .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative table is presented below:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer, Anti-inflammatory |
| 3-(2,4-dichlorobenzamido)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide | Structure | Moderate anticancer activity |
| 3-(2,4-dichlorobenzamido)-N-(4-aminophenyl)-1-benzofuran-2-carboxamide | Structure | Limited biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
